molecular formula C12H18Br3N B2542360 N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium CAS No. 131247-65-9

N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium

Cat. No.: B2542360
CAS No.: 131247-65-9
M. Wt: 415.995
InChI Key: VDJCOISMOPVMDV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium is a chemical compound with the molecular formula C12H18Br2N. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium typically involves the bromination of N-benzyl-N,N-dimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the propan-1-aminium moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modification of the target’s structure and function, influencing various biochemical pathways .

Properties

IUPAC Name

benzyl-(2,3-dibromopropyl)-dimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2N/c1-15(2,10-12(14)8-13)9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTKGNSLXDMDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CC(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.